Acetilferroceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

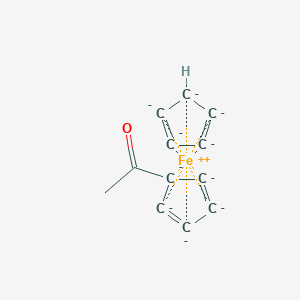

Acetylferrocene is an organoiron compound with the formula (C₅H₅)Fe(C₅H₄COCH₃). It consists of ferrocene substituted by an acetyl group on one of the cyclopentadienyl rings. This compound is an orange, air-stable solid that is soluble in organic solvents . Acetylferrocene is widely used in various fields due to its unique chemical properties and stability.

Aplicaciones Científicas De Investigación

Acetylferrocene has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing various ferrocene derivatives and as a reagent in redox reactions.

Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.

Industry: Utilized in the development of electrocatalysts and as a standard in electrochemical studies.

Mecanismo De Acción

Target of Action

Acetylferrocene primarily interacts with aromatic systems . Its main target is the π-electron-rich aromatic ring . Specifically, it forms bonds with the cyclopentadienyl (C5H5-) ligands attached to the central iron (Fe2+) ion .

Mode of Action

The mechanism involves Friedel-Crafts acetylation, a classic organic reaction. Here’s how it unfolds:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acetylferrocene is typically prepared by the Friedel-Crafts acylation of ferrocene. The reaction involves ferrocene and acetic anhydride in the presence of a catalyst, usually phosphoric acid . The general procedure is as follows:

- Combine ferrocene (1g) and acetic anhydride (3.3mL) in a round-bottom flask.

- Add phosphoric acid (0.7mL, 85%) and heat the reaction mixture on a hot water bath for 20 minutes with stirring.

- Pour the hot mixture onto crushed ice (27g) to precipitate the product .

Industrial Production Methods

While specific industrial production methods for acetylferrocene are not extensively documented, the laboratory-scale synthesis methods can be scaled up for industrial purposes. The key is to maintain the reaction conditions and ensure efficient separation and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

Acetylferrocene undergoes various chemical reactions, including:

Reduction: It can be reduced to form chiral alcohol derivatives, such as (C₅H₅)Fe(C₅H₄CH(OH)Me).

Substitution: Electrophilic aromatic substitution reactions, such as further acylation, can occur under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and other transition metal oxidants.

Reduction: Sodium borohydride (NaBH₄) is often used for the reduction of acetylferrocene to its alcohol derivative.

Substitution: Acetic anhydride and phosphoric acid are used for acylation reactions.

Major Products

Oxidation: Acetyl ferrocenium.

Reduction: Chiral alcohol derivatives.

Substitution: Diacetylferrocene as a minor product in some cases.

Comparación Con Compuestos Similares

Similar Compounds

Ferrocene: The parent compound of acetylferrocene, consisting of iron sandwiched between two cyclopentadienyl rings.

Vinylferrocene: A derivative where a vinyl group replaces one hydrogen atom on the cyclopentadienyl ring.

Diacetylferrocene: A compound with two acetyl groups attached to the cyclopentadienyl rings.

Uniqueness

Acetylferrocene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Its ability to undergo various redox reactions and form stable derivatives makes it valuable in both research and industrial applications .

Propiedades

Número CAS |

1271-55-2 |

|---|---|

Fórmula molecular |

C12H22FeO |

Peso molecular |

238.15 g/mol |

Nombre IUPAC |

cyclopentane;1-cyclopentylethanone;iron |

InChI |

InChI=1S/C7H12O.C5H10.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h7H,2-5H2,1H3;1-5H2; |

Clave InChI |

CZHZORXSNFKIRJ-UHFFFAOYSA-N |

SMILES |

CC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2] |

SMILES isomérico |

CC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] |

SMILES canónico |

CC(=O)C1CCCC1.C1CCCC1.[Fe] |

Apariencia |

Solid powder |

Key on ui other cas no. |

1271-55-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-Acetylferrocene; 1 Acetylferrocene; 1Acetylferrocene; Acetoferrocene; Acetylferrocene; |

Origen del producto |

United States |

Q1: What is the molecular formula and weight of acetylferrocene?

A1: The molecular formula of acetylferrocene is C12H12FeO, and its molecular weight is 228.08 g/mol.

Q2: What spectroscopic data is available for characterizing acetylferrocene?

A2: Acetylferrocene can be characterized using various spectroscopic techniques, including Infrared spectroscopy (IR) [, , , , , , , , ], Nuclear Magnetic Resonance spectroscopy (NMR) (both 1H and 13C) [, , , , , , , ], Mass Spectrometry (MS) [, , , , ], and Ultraviolet-Visible Spectroscopy (UV-Vis) [, , ].

Q3: What insights can be gained from the spectroscopic data of acetylferrocene?

A3: IR spectroscopy helps identify functional groups such as carbonyl (C=O) and cyclopentadienyl rings present in acetylferrocene [, ]. NMR spectroscopy provides information about the compound's structure and environment, particularly regarding hydrogen and carbon atoms [, , ]. MS helps determine the molecular weight and fragmentation pattern []. UV-Vis spectroscopy reveals electronic transitions within the molecule and can be used to study its interactions with other molecules [].

Q4: How is acetylferrocene typically synthesized?

A4: Acetylferrocene is commonly synthesized through the Friedel-Crafts acylation reaction. This involves reacting ferrocene with acetic anhydride or acetyl chloride in the presence of a catalyst such as phosphoric acid or zinc oxide [, , , , ].

Q5: What is the Mannich reaction, and how is it relevant to acetylferrocene?

A5: The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. Acetylferrocene, with its active α-hydrogen atom adjacent to the carbonyl group, can participate in the Mannich reaction, leading to the formation of β-amino ketones [, , ].

Q6: Can acetylferrocene participate in other types of reactions?

A6: Yes, acetylferrocene can undergo various other reactions, including oximation [], condensation reactions with hydrazides to form Schiff bases [, , , , ], and the Willgerodt-Kinder reaction to produce thioamides [].

Q7: How does the introduction of the acetyl group influence the properties of ferrocene?

A7: The acetyl group in acetylferrocene introduces a polar carbonyl group, influencing its solubility, reactivity, and electrochemical properties compared to unsubstituted ferrocene [, , , , ].

Q8: Has acetylferrocene been explored in the development of micro- and nanomaterials?

A8: Yes, researchers have successfully prepared acetylferrocene micro- and nanostructures using both top-down and bottom-up approaches []. These materials have shown potential in areas like sensing and catalysis.

Q9: Can acetylferrocene or its derivatives act as catalysts?

A9: Yes, acetylferrocene derivatives can act as catalysts. For instance, magnetic NiFe2O4 nanoparticles have been used as catalysts in the Claisen-Schmidt condensation reaction between acetylferrocene and aldehydes to produce ferrocenyl chalcones [].

Q10: Are there any biological applications for acetylferrocene and its derivatives?

A10: Yes, research suggests potential biological activities for acetylferrocene derivatives. Some studies have investigated their anti-tumor activity against human cancer cell lines [] and their antimicrobial activity against fungal and bacterial strains []. Additionally, researchers are exploring the incorporation of ferrocene into bioactive triazole compounds to potentially enhance their biological activities [].

Q11: Are there any known environmental concerns related to acetylferrocene?

A11: While the provided research doesn't extensively cover the environmental impact of acetylferrocene, responsible practices for its use, recycling, and waste management are crucial to minimize potential negative effects on the environment [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.